6-Methoxy-3-(trifluoromethyl)quinoline
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Overview
Description
6-Methoxy-3-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between aryl halides and organoboron compounds . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of fluorinated quinolines, including this compound, often involves large-scale cyclization reactions and the use of organometallic reagents. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves nucleophilic substitution, where a nucleophile replaces a leaving group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups like alkyl or aryl groups .
Scientific Research Applications
6-Methoxy-3-(trifluoromethyl)quinoline has a broad range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential as an antibacterial, antineoplastic, and antiviral agent.
Industry: Used in the production of liquid crystals and dyes
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial DNA gyrase and topoisomerase, enzymes crucial for DNA replication and transcription. This inhibition disrupts bacterial cell division and growth, making it a potent antibacterial agent .
Comparison with Similar Compounds
- 6-Methoxyquinoline
- 3-Trifluoromethylquinoline
- 5,8-Difluoroquinoline
Comparison: 6-Methoxy-3-(trifluoromethyl)quinoline is unique due to the presence of both methoxy and trifluoromethyl groups, which enhance its biological activity and chemical stability compared to other quinoline derivatives. The trifluoromethyl group, in particular, increases lipophilicity and metabolic stability, making it more effective in biological applications .
Properties
IUPAC Name |
6-methoxy-3-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-16-9-2-3-10-7(5-9)4-8(6-15-10)11(12,13)14/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIQKIUIMMUSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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